Ethyl 4-amino-2-chloro-6-fluorobenzoate
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Description
Ethyl 4-amino-2-chloro-6-fluorobenzoate is a chemical compound with the molecular formula C9H9ClFNO2. It’s closely related to Ethyl 4-amino-2-fluorobenzoate, which has a molecular weight of 183.18 .
Molecular Structure Analysis
The InChI code for Ethyl 4-amino-2-fluorobenzoate, a related compound, is 1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3 . This can provide insights into the molecular structure of this compound.Physical and Chemical Properties Analysis
Ethyl 4-amino-2-fluorobenzoate, a related compound, is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C . It has a melting point of 115.5 - 117.5°C, a boiling point of 313.9±27.0 °C (Predicted), and a density of 1.218±0.06 g/cm3 (Predicted) .Safety and Hazards
Ethyl 4-amino-2-fluorobenzoate, a related compound, is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
ethyl 4-amino-2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDAGXLSMOYTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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